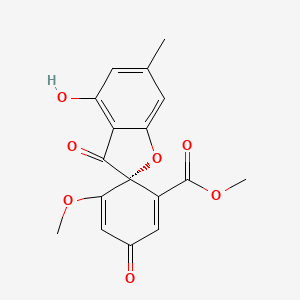

(-)-Bisdechlorogeodin

描述

Structure

3D Structure

属性

CAS 编号 |

59187-35-8 |

|---|---|

分子式 |

C17H14O7 |

分子量 |

330.29 g/mol |

IUPAC 名称 |

methyl (2R)-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H14O7/c1-8-4-11(19)14-12(5-8)24-17(15(14)20)10(16(21)23-3)6-9(18)7-13(17)22-2/h4-7,19H,1-3H3/t17-/m1/s1 |

InChI 键 |

JCMPRFCVZKOFIT-QGZVFWFLSA-N |

SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

手性 SMILES |

CC1=CC(=C2C(=C1)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

规范 SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

产品来源 |

United States |

Biosynthetic Pathways and Enzymology of Bisdechlorogeodin

Identification of Precursor Molecules

The biosynthesis of (-)-Bisdechlorogeodin originates from the polyketide pathway, a common route for the production of a diverse array of fungal natural products. rsc.orgresearchgate.net The fundamental building blocks for the carbon skeleton are derived from primary metabolism. Isotopic labeling studies have confirmed that the core structure is assembled from one molecule of acetyl-CoA, which serves as the starter unit, and seven molecules of malonyl-CoA as extender units. rsc.org Fungi, including those that produce grisandienes, exclusively utilize the acetate-malonate pathway for the synthesis of such anthraquinones and their derivatives. rsc.org The initial polyketide chain is synthesized by a Type I iterative polyketide synthase (PKS), which catalyzes the sequential condensation of these precursor molecules. nih.govnih.gov

Proposed Biosynthetic Cascade and Intermediate Compounds

The formation of this compound is a branch of the geodin (B1663089) biosynthetic pathway, diverging at the stage of the common precursor, sulochrin (B161669). rsc.org The process begins with the formation of the polyketide chain, which undergoes a series of cyclization and aromatization reactions to form the key intermediate, emodin (B1671224) anthrone (B1665570). nih.gov

The proposed sequence of key intermediates leading to sulochrin is as follows:

Emodin Anthrone: Formed by the cyclization of the initial polyketide chain.

Emodin: An emodin anthrone oxygenase catalyzes the oxidation of emodin anthrone to yield the anthraquinone (B42736), emodin. scienceopen.complos.org

Questin (B161788): An S-adenosyl methionine (SAM)-dependent O-methyltransferase then methylates emodin to produce questin. rsc.orgplos.org

Desmethylsulochrin: Questin undergoes oxidative ring cleavage, a reaction catalyzed by questin oxygenase, to form desmethylsulochrin. scienceopen.com

Sulochrin: A subsequent methylation step, likely catalyzed by another methyltransferase, converts desmethylsulochrin into sulochrin. rsc.org

At this juncture, the pathway can lead to either chlorinated or non-chlorinated products. In the absence of chlorination, sulochrin serves as the direct substrate for the synthesis of bisdechlorogeodin (B1211156). rsc.org

Characterization of Key Biosynthetic Enzymes

The conversion of the polyketide precursor into this compound is orchestrated by a series of specialized enzymes. The core reactions are catalyzed by a polyketide synthase, followed by several tailoring enzymes that modify the structure.

The final and defining step in the formation of this compound is the stereospecific oxidative coupling of two molecules of sulochrin. This reaction is catalyzed by the enzyme Sulochrin Oxidase. nih.govqmul.ac.uk The enzyme is a blue copper-containing glycoenzyme that utilizes molecular oxygen as an oxidant. nih.govscispace.com

Crucially, the stereochemistry of the product is determined by the source of the enzyme.

Sulochrin Oxidase (EC 1.21.3.5): This enzyme, isolated from Oospora sulphurea-ochracea, specifically catalyzes the formation of the (-)-enantiomer of bisdechlorogeodin. nih.govqmul.ac.uk This enzyme has a reported molecular weight of approximately 128,000 Da. nih.gov

Sulochrin Oxidase (EC 1.21.3.4): In contrast, the enzyme from Penicillium frequentans catalyzes the formation of the (+)-form. nih.govexpasy.org This isoenzyme is larger, with a molecular weight of 157,000 Da, and is composed of two subunits. nih.gov

Both enzymes are classified as oxidoreductases that act on diphenols as donors with oxygen as the acceptor. qmul.ac.ukexpasy.org While they can act on other diphenols and phenylenediamines, their affinity for these substrates is low. qmul.ac.uk

The biosynthesis of sulochrin, the immediate precursor to this compound, requires the coordinated action of several tailoring enzymes that modify the initial polyketide backbone. nih.gov These enzymes are primarily oxidoreductases and methyltransferases. scienceopen.complos.org

Emodin Anthrone Oxygenase: This enzyme is an oxidoreductase that catalyzes the conversion of emodin anthrone to emodin. scienceopen.com

Emodin O-methyltransferase: This enzyme transfers a methyl group from SAM to the hydroxyl group of emodin to form questin. plos.org

Questin Oxygenase: This dioxygenase is responsible for the crucial ring-cleavage of the anthraquinone questin, leading to the formation of desmethylsulochrin. scienceopen.com

A second Methyltransferase is proposed to catalyze the final methylation step from desmethylsulochrin to sulochrin. rsc.org

The production of this compound is notably characterized by the absence of the action of a key halogenase. In the main geodin pathway, a flavin-dependent halogenase (GedL) catalyzes the dichlorination of sulochrin to form dihydrogeodin (B1209276). plos.org Therefore, this compound is formed when the sulochrin oxidase (GedJ or its equivalent) acts on sulochrin before the halogenase can modify it. rsc.org

Role of Sulochrin Oxidase (EC 1.21.3.4 and EC 1.21.3.5)

Genetic Basis of Biosynthesis: Gene Cluster Organization and Regulation

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together in a contiguous region of the chromosome, known as a biosynthetic gene cluster (BGC). researchgate.net The enzymes required for sulochrin and geodin biosynthesis are encoded by the geodin gene cluster (ged). scienceopen.complos.org This cluster was first identified in Aspergillus terreus. plos.org

The ged cluster spans approximately 25 kb and contains 13 putative open reading frames (ORFs). plos.org Key genes within this cluster that are essential for the synthesis of the precursor sulochrin include:

gedC (ATEG_08451): Encodes the non-reducing polyketide synthase (NR-PKS) that assembles the initial polyketide chain from acetyl-CoA and malonyl-CoA. plos.org Disruption of this gene abolishes the production of all downstream metabolites, including sulochrin. nih.gov

gedB (ATEG_08450): Encodes a thioesterase domain that likely releases the polyketide from the PKS.

Genes for tailoring enzymes: The cluster contains genes predicted to encode the necessary oxygenases and methyltransferases for the conversion of the polyketide to sulochrin, such as gedH (emodinanthrone oxygenase) and gedK (questin oxygenase). scienceopen.com

Regulation of the ged cluster is controlled by a pathway-specific transcription factor.

gedR (ATEG_08453): This gene, located within the cluster, encodes a Zn(II)₂Cys₆ transcription factor. plos.org Deletion of gedR results in the silencing of the other genes in the cluster and a complete loss of geodin and sulochrin production, confirming its role as a positive regulator for the pathway. plos.org

The production of this compound versus the chlorinated geodin is dependent on the relative activities or substrate availability for the sulochrin oxidase and the sulochrin halogenase (gedL). rsc.org Conditions that favor the action of sulochrin oxidase or that lack the necessary chloride ions for the halogenase would lead to the accumulation of bisdechlorogeodin.

| Gene (in A. terreus) | Proposed Function | Role in this compound Biosynthesis |

| gedC | Non-reducing polyketide synthase (NR-PKS) | Synthesizes the initial polyketide backbone. |

| gedB | Thioesterase | Releases the completed polyketide from the PKS. |

| gedH | Emodinanthrone oxygenase | Catalyzes the formation of emodin. |

| gedA | Emodin O-methyltransferase | Catalyzes the methylation of emodin to questin. |

| gedK | Questin oxygenase | Catalyzes the ring cleavage of questin. |

| gedG | Methyltransferase | Proposed to catalyze the formation of sulochrin. |

| gedJ | Dihydrogeodin oxidase / Sulochrin oxidase | Catalyzes the final oxidative coupling of sulochrin. |

| gedR | Transcriptional activator | Positively regulates the expression of the gene cluster. |

Investigative Methodologies in Biosynthetic Elucidation

The elucidation of the this compound biosynthetic pathway and its constituent enzymes has been achieved through a combination of classical and modern molecular techniques.

Enzyme Purification and Characterization: A foundational method involved the isolation and purification of enzymes from fungal cultures. Sulochrin oxidase was purified from Oospora sulphurea-ochracea and Penicillium frequentans, allowing for the determination of its molecular weight, substrate specificity, and stereospecificity in vitro. nih.gov

Isotopic Labeling: Feeding studies using ¹⁴C-labeled precursors, such as acetate (B1210297) and emodin, were instrumental in establishing the biosynthetic relationships between intermediates like emodin, questin, and sulochrin. rsc.org

Heterologous Gene Expression: A powerful modern technique has been the transfer of the entire geodin gene cluster from its native producer, A. terreus, into a genetically tractable host fungus, such as Aspergillus nidulans. scienceopen.complos.org This approach confirmed that the cluster contains all the necessary genetic information for the production of the pathway's end products.

Gene Disruption and Deletion: Targeted deletion of specific genes within the ged cluster has been crucial for assigning function. For example, deleting the PKS gene (gedC) or the regulatory gene (gedR) completely halted production, while deleting the halogenase gene (gedL) led to the accumulation of the precursor sulochrin, definitively proving their roles in the pathway. plos.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (UHPLC) is essential for identifying and quantifying the intermediates and final products in fungal extracts from wild-type, mutant, and heterologous expression strains. scienceopen.com

These methodologies, from biochemical assays on purified proteins to the manipulation of entire biosynthetic gene clusters, have provided a comprehensive, albeit still developing, picture of how fungi construct the complex architecture of this compound.

Isotopic Labeling Studies in Related Pathways

While direct isotopic labeling studies on this compound are not extensively documented, the biosynthetic pathway is illuminated by experiments conducted on closely related compounds, particularly the anthraquinone and grisandiene families. The fundamental building blocks of these molecules were confirmed through classic feeding studies. rsc.orgnih.gov

Acetate Incorporation : In 1958, it was demonstrated that Penicillium islandicum (now Talaromyces islandicus) forms emodin through the condensation of eight acetate molecules, a hallmark of the polyketide pathway. rsc.org This foundational work underpins the origin of the carbon skeleton for all subsequent emodin-derived metabolites, including bisdechlorogeodin. rsc.org

Emodin as a Key Intermediate : The central role of emodin as a precursor for grisandienes like geodin was proven through feeding studies using ¹⁴C-labeled emodin. rsc.org When [UL-¹⁴C] emodin was administered to cultures of Aspergillus terreus, the label was successfully incorporated into geodin, confirming the biosynthetic link between the anthraquinone and the more complex grisandiene structure. rsc.org

Questin to Sulochrin Link : Further labeling experiments established the downstream pathway from emodin. It was shown that ¹⁴C-labeled questin, which is formed by the methylation of emodin, was converted into sulochrin, the direct precursor to bisdechlorogeodin. rsc.org

These isotopic tracer studies have been instrumental in piecing together the general biosynthetic framework from which this compound emerges. rsc.orgnih.gov They have provided a roadmap of precursor-product relationships that have been subsequently validated and detailed by enzymatic and genetic approaches. rsc.org

Enzymatic and Genetic Manipulation Approaches

The specific enzymatic step that produces this compound has been characterized, and genetic studies of the geodin biosynthetic gene cluster (BGC) have provided insight into the regulation of its formation. nih.govresearchgate.net

The key enzyme responsible for the synthesis of this compound is sulochrin oxidase . nih.govqmul.ac.uk Specifically, the enzyme isolated from the fungus Oospora sulphurea-ochracea catalyzes the stereospecific formation of the (-) enantiomer from sulochrin. nih.gov This enzyme is a blue copper-containing glycoprotein (B1211001) that facilitates the oxidative cyclization of two sulochrin molecules using molecular oxygen. nih.govqmul.ac.uk The reaction is formally classified as sulochrin:oxygen oxidoreductase (cyclizing, (–)-specific). qmul.ac.uk

Table 2: Properties of Sulochrin Oxidase from Oospora sulphurea-ochracea

| Property | Value/Description | Reference |

|---|---|---|

| Enzyme Commission No. | EC 1.21.3.5 | qmul.ac.uk |

| Systematic Name | sulochrin:oxygen oxidoreductase (cyclizing, (–)-specific) | qmul.ac.uk |

| Reaction | 2 sulochrin + O₂ → 2 (–)-bisdechlorogeodin + 2 H₂O | qmul.ac.uk |

| Cofactor | Copper (Cu) | nih.gov |

| Molecular Weight | ~128,000 Da | nih.gov |

| Source Organism | Oospora sulphurea-ochracea | nih.gov |

| Product Stereospecificity | Forms the (-)-enantiomer of bisdechlorogeodin. | nih.gov |

Genetic manipulation studies, primarily in Aspergillus terreus, have been crucial for understanding the broader geodin pathway. researchgate.net The functions of the genes within the geodin BGC have been largely elucidated through methods like in vivo gene deletion and heterologous expression. researchgate.net These studies have confirmed that bisdechlorogeodin is likely produced when the gene gedL (responsible for chlorination) is not expressed or is non-functional, while the multi-copper oxidase encoded by gedJ remains active to process the available sulochrin precursor. rsc.org

Furthermore, manipulating culture conditions, which can influence gene expression, has been shown to alter the metabolic output. For instance, cultivating Aspergillus terreus in a chlorine-deficient medium resulted in the detection of (+)-bisdechlorogeodin, lending support to the hypothesis that the chlorination step is a key determinant in the pathway branching towards either geodin or bisdechlorogeodin. nih.govscite.ai These genetic and enzymatic approaches provide a detailed molecular understanding that complements the broader strokes painted by earlier isotopic labeling studies. rsc.orgresearchgate.net

Chemical Synthesis and Analog Design Strategies

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. qmul.ac.ukresearchgate.net For (-)-Bisdechlorogeodin, the analysis is heavily influenced by its proposed biosynthetic pathway, which suggests a late-stage oxidative coupling of a benzophenone (B1666685) precursor.

The key disconnections for this compound are:

Depsidone (B1213741) Ether Linkage: The first logical disconnection is the cleavage of the aryl ether bond (C-O) of the depsidone ring. This transformation simplifies the tricyclic system into a more accessible bicyclic benzophenone intermediate.

Spirocyclic C-C Bond: The second key disconnection breaks the carbon-carbon bond at the heart of the spirocenter.

This biomimetic retrosynthetic approach leads back to a highly substituted benzophenone, sulochrin (B161669) , which is the natural precursor to bisdechlorogeodin (B1211156) in several fungal species. lookchem.com In this proposed pathway, a single oxidative coupling step would form both the C-C bond of the spirocycle and the C-O ether linkage of the depsidone core in a single, elegant transformation. The challenge in a chemical synthesis is to replicate the regio- and stereospecificity of the enzymes that perform this feat in nature. lookchem.combeilstein-journals.org

Development of Total Synthesis Methodologies

While a complete total synthesis of this compound remains a formidable goal, significant progress has been made in developing methods to construct its key structural motifs, particularly the spiro center and the depsidone core.

The construction of the quaternary stereocenter at the C2 position is the most significant stereochemical hurdle in the synthesis of this compound. The development of stereoselective and enantioselective methods to create such spirocycles is an active area of research. rsc.orgunibo.it

Key strategies include:

Biomimetic Oxidative Spirocyclization: Inspired by biosynthesis, the primary strategy involves the oxidative coupling of a benzophenone precursor. researchgate.net In nature, a copper-containing enzyme, sulochrin oxidase, catalyzes the stereospecific formation of either (+)- or this compound from sulochrin, depending on the fungal source. qmul.ac.uknih.govscispace.com Chemical approaches aim to mimic this transformation using oxidative reagents to induce the intramolecular cyclization of a sulochrin-like benzophenone, which would theoretically form the spiro[benzofuran-2,1'-cyclohexa researchgate.netresearchgate.netdiene]dione skeleton. lookchem.comresearchgate.net

1,4-Addition/Elimination Reactions: A highly stereoselective method for forming the spiro center has been developed involving a 1,4-addition/elimination reaction on a 3,5-difluorocyclohexa-2,5-dienone system. This approach offers precise control over the formation of the spirocyclic structure and has been identified as a potential route for the total synthesis of (+)-bisdechlorogeodin and its chlorinated analog, (+)-geodin. researchgate.netthieme-connect.com

The development of catalytic enantioselective methods, often employing chiral ligands with transition metals like palladium or rhodium, or using organocatalysts, is crucial for synthesizing optically pure spirocycles, a necessary step for any asymmetric total synthesis of this compound. rsc.orgacs.org

Depsidones are a class of polyketides characterized by an ester and an ether linkage forming a seven-membered ring between two aromatic rings. researchgate.netmdpi.com The construction of this core in this compound is intrinsically linked to the formation of the spiro center.

The primary strategy for depsidone formation in this context is the intramolecular oxidative coupling of the benzophenone precursor. lookchem.com This single synthetic operation is proposed to forge the diaryl ether bond concurrently with the spirocyclic C-C bond, converting the open-chain benzophenone into the rigid, tricyclic grisadienedione structure of bisdechlorogeodin. lookchem.comresearchgate.net In biosynthetic pathways, this transformation is often catalyzed by a cytochrome P450 enzyme, which performs the necessary phenolic oxidative coupling. researchgate.net Achieving this transformation in a laboratory setting with high efficiency and selectivity is a key goal in the synthetic pursuit of depsidones like bisdechlorogeodin.

Stereoselective and Enantioselective Approaches to the Spiro Center

Synthesis of Structurally Modified Analogues and Derivatives

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships. Modifications can be made to the peripheral functional groups or the core scaffold itself.

Modifications to the outer rings of the bisdechlorogeodin scaffold can be achieved through the synthesis of modified precursors or by direct chemical transformation of the natural product.

Hydroxylation: A naturally occurring analog, 2'-hydroxy bisdechlorogeodin , was isolated from a marine sponge-associated fungus, Pleosporales sp. NBUF144. mdpi.com In this derivative, a hydroxyl group replaces a hydrogen atom on the cyclohexadienone ring. Its discovery highlights that positions on the dienone ring are viable targets for modification. The synthesis of such an analog would require the use of a precursor benzophenone that is already hydroxylated at the corresponding position. mdpi.com

Altering the fundamental benzofuranone spiro-core is a more complex synthetic challenge but offers the potential to create novel chemical scaffolds. The benzofuran-3(2H)-one unit, which is isomeric to the benzofuran-2(3H)-one structure in bisdechlorogeodin, is a common target in medicinal chemistry. Synthetic routes to various derivatives, such as those incorporating 1,2,3-triazoles, have been developed, showcasing the chemical tractability of this core structure for creating hybrid molecules with potential biological activities.

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Analysis for Absolute Configuration Determination

While NMR can define relative stereochemistry, determining the absolute configuration requires a method that can distinguish between a molecule and its non-superimposable mirror image (enantiomer). nih.gov

Single-crystal X-ray diffraction (SC-XRD) is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. uhu-ciqso.esuni-ulm.de The technique involves irradiating a single, high-quality crystal with an X-ray beam. uni-ulm.de The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. ucibio.ptceitec.cz

This analysis yields precise bond lengths, bond angles, and torsional angles, providing a definitive 3D model of the molecule. uhu-ciqso.es For chiral molecules like (-)-Bisdechlorogeodin, the data can be used to determine the absolute stereochemistry at the spirocenter, for example, by using anomalous dispersion effects (the Flack parameter). This establishes whether the compound is the (R) or (S) enantiomer.

The primary prerequisite for SC-XRD analysis is the availability of a suitable single crystal, which can be a significant challenge. uhu-ciqso.es The process of growing crystals of sufficient size and quality is often a matter of trial and error. mt.com

Common Challenges:

Solvent Selection: The solubility of the compound is critical. The ideal solvent system should allow the compound to be soluble but also enable the slow formation of a supersaturated solution from which crystals can grow. unifr.ch

Crystal Quality: Often, crystallization attempts may result in amorphous powders, oils, or crystals that are too small, twinned, or have other defects, making them unsuitable for diffraction studies. uhu-ciqso.esunifr.ch

Control of Supersaturation: The rate of crystallization must be carefully controlled. Rapid crystallization often leads to small or poorly ordered crystals. mt.com

Fouling and Impurities: Unwanted materials adhering to equipment surfaces or impurities in the sample can inhibit proper crystal growth. altumtechnologies.com

Solutions:

Systematic Screening: A wide range of solvents and solvent mixtures are typically screened.

Slow Evaporation: A common and simple method where the solvent is allowed to evaporate slowly from a saturated solution.

Vapor Diffusion: This involves the slow diffusion of a "poor" solvent into a solution of the compound in a "good" solvent, gradually reducing solubility and inducing crystallization.

Seeding: Introducing a tiny, pre-existing crystal into a saturated solution can initiate and guide the growth of larger, high-quality crystals. unifr.ch

Single Crystal X-ray Diffraction Studies

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Assignments

When obtaining single crystals for X-ray analysis is not feasible, chiroptical methods like VCD and ECD provide a powerful alternative for determining the absolute configuration of chiral molecules in solution. mdpi.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the molecule's absolute configuration and conformation. mdpi.com For this compound, the chromophores within its structure will produce a unique ECD spectrum.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light at the molecule's vibrational transitions. nih.gov It provides detailed stereochemical information and is complementary to ECD. mdpi.com

The standard procedure involves comparing the experimentally measured ECD and VCD spectra with theoretical spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). researchgate.netrsc.org Calculations are performed for both possible enantiomers, (R)- and (S)-Bisdechlorogeodin. A close match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. mdpi.comrsc.org

High-Resolution Mass Spectrometry for Structural Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in natural product chemistry, offering the ability to measure the mass-to-charge ratio (m/z) of an analyte with extremely high accuracy. bioanalysis-zone.com This precision allows for the determination of a molecule's elemental formula, a critical step in structural elucidation. uni-rostock.de Unlike unit mass resolution instruments, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas due to the mass defect of their constituent atoms. bioanalysis-zone.comuni-rostock.de Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are routinely used to analyze polar compounds like this compound. und.edu

For this compound, with a molecular formula of C₁₇H₁₄O₇, the theoretical monoisotopic mass is 330.07395 Da. nih.gov Experimental HRMS analysis confirms this elemental composition by detecting ions corresponding to this exact mass. For instance, in positive ionization mode, the protonated molecule [M+H]⁺ is observed. A study identified the corresponding ion for the enantiomer, (+)-bisdechlorogeodin, at an m/z of 331.0857, which aligns with the expected value for C₁₇H₁₅O₇⁺. nih.gov In negative ionization mode, the deprotonated molecule [M-H]⁻ has been observed at an m/z of 329.0662. mdpi.com

| Ion Species | Molecular Formula | Theoretical m/z | Observed m/z | Reference |

|---|---|---|---|---|

| [M+H]⁺ | C₁₇H₁₅O₇⁺ | 331.08123 | 331.0857 | nih.gov |

| [M-H]⁻ | C₁₇H₁₃O₇⁻ | 329.06663 | 329.0662 | mdpi.com |

| [M-2H]⁻ | C₁₇H₁₃O₇⁻ | 329.06663 | 329.0672272 | bham.ac.uk |

Note: The observed m/z for [M+H]⁺ corresponds to the (+) enantiomer.

Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), provides further structural confirmation by breaking the molecule into smaller, diagnostic pieces. The fragmentation pattern of bisdechlorogeodin reveals characteristic losses. In positive ionization mode, significant fragment ions have been reported at m/z values of 299.0583 and 287.0940. nih.gov In negative mode, fragments at m/z 283.1702 and 284.1736 have been noted. mdpi.com These fragments correspond to specific cleavages within the spirocyclic diphenyl ether core structure, reinforcing the structural assignment.

| Ionization Mode | Parent Ion (m/z) | Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Positive | 331.0857 | 299.0583, 287.0940 | nih.gov |

| Negative | 329.0662 | 283.1702, 284.1736 | mdpi.com |

Computational Chemistry for Structural Validation and Conformation Prediction

Computational chemistry has emerged as a powerful complement to experimental techniques for the structural analysis of natural products. It allows for the theoretical prediction of molecular properties and conformations, which can then be compared with experimental data to validate or refine a proposed structure. researchgate.net

While specific, in-depth computational studies focused solely on this compound are not extensively documented, the application of these methods to closely related compounds illustrates their utility. For example, quantum chemical calculations are frequently used to predict spectroscopic properties. The absolute configuration of novel polyketides has been determined by comparing experimentally measured circular dichroism (CD) and optical rotation (OR) values with those computed theoretically. researchgate.net Similarly, the relative configuration of complex structures like bianthrones has been elucidated by comparing experimental ¹H NMR chemical shifts with computed values, providing a high degree of confidence in the stereochemical assignment.

Another significant application of computational chemistry is in predicting the biological interactions of a molecule. Molecular docking is a method used to estimate the binding conformation and affinity of a small molecule within the active site of a protein. nih.gov Studies on asterric acid derivatives, which share the diphenyl ether core with bisdechlorogeodin, have used molecular docking to understand their interaction with enzymes like acetylcholinesterase. nih.gov Such analyses can predict key interactions, like hydrogen bonds and π–π stacking, that are crucial for biological activity. nih.gov These in silico approaches are invaluable for generating hypotheses about a molecule's mechanism of action and for guiding further biological evaluation.

Molecular Mechanisms of Biological Activities

Investigations into Specific Antimicrobial Actions

The antimicrobial activity of (-)-Bisdechlorogeodin has been the subject of research, with studies pointing towards its efficacy against certain bacterial pathogens. The primary mechanism of its antibacterial action appears to be the targeting and disruption of the bacterial cell membrane.

Mechanism of Bacterial Cell Membrane Targeting

Research indicates that this compound's principal mode of antibacterial action is the targeting of the cell membrane. researchgate.netdntb.gov.ua This interaction leads to increased permeability of the membrane, causing leakage of cellular contents and ultimately cell death. dntb.gov.uamicrobenotes.com Studies have shown that it can permeate a significant percentage of bacterial cells, confirming the membrane as its primary target. dntb.gov.ua The effectiveness of agents that disrupt the bacterial membrane is a known strategy for treating persistent infections, as it can be effective against even non-growing bacteria. nih.gov The composition of the bacterial cell membrane, which includes components like phosphatidylglycerol and cardiolipin, presents a viable target for antimicrobial compounds. microbenotes.com

A study on the effect of this compound on Xanthomonas citri subsp. citri, the causative agent of citrus canker, identified it as the main bioactive compound from the fungus Pseudogymnoascus sp. LAMAI 2784. dntb.gov.ua This study demonstrated that the compound could permeate approximately 80% of the X. citri cells, providing strong evidence that the cell membrane is the primary site of action. dntb.gov.ua

Potential Interference with Essential Bacterial Processes

While the primary mechanism of this compound is cell membrane disruption, the potential for interference with other essential bacterial processes such as cell wall synthesis, protein synthesis, and DNA replication remains an area of scientific inquiry. Many antibiotics function by inhibiting these critical pathways. nih.govatsu.edunih.govmicrobeonline.com

Cell Wall Synthesis: The bacterial cell wall is a crucial structure for survival, and its synthesis is a common target for antibiotics like β-lactams and glycopeptides. nih.govrsc.orgcreative-biolabs.comlibretexts.orgnih.gov These antibiotics work by inhibiting the enzymes responsible for building the peptidoglycan layer, leading to cell lysis. nih.govlibretexts.org

Protein Synthesis: The process of translating mRNA into proteins is another vital target. atsu.edufrontiersin.orglibretexts.orgbasicmedicalkey.com Antibiotics such as tetracyclines and aminoglycosides bind to ribosomal subunits, disrupting the synthesis of essential proteins. frontiersin.orglibretexts.org

DNA Replication: Interference with DNA replication and maintenance is a further mechanism of antibacterial action. nih.govnih.govfrontiersin.orgnews-medical.net For example, quinolone antibiotics inhibit DNA gyrase, an enzyme essential for DNA supercoiling, leading to DNA damage and cell death. nih.gov

Currently, direct evidence linking this compound to the inhibition of these specific processes is not extensively documented in the available research.

Cellular and Molecular Actions in Eukaryotic Systems (Non-Clinical Focus)

Beyond its antimicrobial properties, this compound has been investigated for its effects on eukaryotic cells, particularly in the context of cancer research. These studies focus on its ability to induce apoptosis and modulate cellular signaling pathways.

Mechanistic Pathways of Apoptosis Induction in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. nih.govnih.gov Natural products are a significant source of compounds that can trigger apoptosis in cancer cells. nih.gov The process of apoptosis can be initiated through various signaling cascades. mdpi.com

While the broader class of compounds to which this compound belongs has been noted for cytotoxic activities, specific mechanistic studies on its apoptosis-inducing pathways in cancer cells are an emerging area of research. For instance, related fungal metabolites have been observed to induce apoptosis in human breast cancer cells. scispace.com The induction of apoptosis often involves the activation of caspases and the release of cytochrome c from mitochondria, processes that can be influenced by various signaling molecules. semanticscholar.org

Modulation of Cellular Signaling Cascades (e.g., Enzyme Inhibition related to Xanthine (B1682287) Oxidase)

Cellular signaling cascades are complex networks that control a multitude of cellular processes. nih.govuniversiteitleiden.nl The modulation of these pathways by small molecules can have significant biological effects. nih.govfrontiersin.org One notable activity of this compound is its ability to inhibit the enzyme xanthine oxidase. informahealthcare.com

Xanthine oxidase is an enzyme involved in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Its inhibition is a therapeutic strategy for conditions like gout. drugbank.com The inhibition of xanthine oxidase by various compounds, including natural products, has been studied, with mechanisms often involving competitive or mixed-type inhibition. mdpi.comherbmedpharmacol.comnih.gov

Enzymatic Inhibition or Activation Profile Studies

The ability of a compound to inhibit or activate specific enzymes is a key aspect of its pharmacological profile. wikipedia.orgnih.govnih.gov For this compound, the most prominently studied enzymatic inhibition is its effect on xanthine oxidase.

Studies have identified this compound as an inhibitor of xanthine oxidase. informahealthcare.com The inhibition of this enzyme can be achieved through different mechanisms, such as competitive, non-competitive, or mixed-type inhibition, which can be determined through kinetic studies. mdpi.comherbmedpharmacol.comnih.gov These studies help to characterize the interaction between the inhibitor and the enzyme's active site.

Table of Research Findings on this compound's Biological Activities

| Biological Activity | Mechanism of Action | Target Organism/System | Key Findings |

|---|---|---|---|

| Antibacterial | Targeting of the cell membrane | Xanthomonas citri subsp. citri | Permeates ~80% of bacterial cells, indicating the membrane is the primary target. dntb.gov.ua |

| Enzyme Inhibition | Inhibition of Xanthine Oxidase | Eukaryotic Systems | Identified as a xanthine oxidase inhibitor. informahealthcare.com |

Identification and Validation of Molecular Targets

Proteomic Approaches for Target Discovery (e.g., Chemical Proteomics)

The application of chemical proteomics to identify the molecular targets of (-)-Bisdechlorogeodin has not been extensively reported in publicly available scientific literature. nih.govfrontiersin.orgnih.govbiognosys.comtd2inc.comjapsonline.com Chemical proteomics is a powerful discipline that utilizes chemical probes or affinity-based methods to isolate and identify protein targets of small molecules from complex biological samples. biognosys.com Techniques such as affinity chromatography coupled with mass spectrometry are commonly employed to discover these interactions. frontiersin.org

While general proteomic studies have been conducted on Xanthomonas citri to understand its pathogenicity and cellular processes, these have not been specific to the treatment with this compound. nih.govplos.orgmodares.ac.ir For instance, comparative proteomic analyses of Xanthomonas citri ssp. citri have identified changes in the periplasmic proteome during in vitro pathogenicity induction, revealing the upregulation of proteins like transglycosylase. nih.gov However, a direct link between these proteins and the action of this compound has not been established. Future research employing techniques like thermal proteome profiling (TPP) or the use of tagged this compound derivatives as probes could provide a comprehensive, unbiased identification of its protein targets. frontiersin.org

Biochemical Characterization of Compound-Target Interactions (e.g., Binding Assays)

Research has identified the primary molecular target of this compound in the bacterium Xanthomonas citri subsp. citri as the cell membrane. researchgate.net Studies have demonstrated that the compound exerts its antibacterial effect by targeting and permeabilizing the bacterial cell membrane. researchgate.net

A key study investigating the bioactive fraction of an extract from the Antarctic fungus Pseudogymnoascus sp. LAMAI 2784 identified this compound as the main active component. researchgate.net This study revealed that the compound was responsible for inhibiting the growth of X. citri and, crucially, for permeating approximately 80% of the bacterial cells, indicating that the cell membrane is the principal target of its action. researchgate.net The interaction with the cell membrane leads to a disruption of its integrity, which is a common mechanism for many antimicrobial compounds. mdpi.com This permeabilization effect disrupts essential cellular processes that rely on an intact membrane, ultimately leading to bacterial cell death.

Further biochemical characterization through specific binding assays would be beneficial to understand the precise nature of this interaction. Techniques such as fluorescence microscopy with labeled compounds can visualize the accumulation and effect on the cell membrane. researchgate.net While the primary target has been identified as the cell membrane, the specific molecular components (lipids or membrane proteins) with which this compound directly interacts are yet to be fully elucidated.

| Target Organism | Identified Molecular Target | Observed Effect | Method of Identification |

| Xanthomonas citri subsp. citri | Cell Membrane | Permeabilization | Bioactivity-guided fractionation, In vitro growth inhibition, Cell permeation assay |

Structural Biology of Compound-Target Complexes (e.g., Co-crystallization)

There are no publicly available studies on the structural biology of this compound in complex with its molecular target. Techniques such as X-ray crystallography or cryo-electron microscopy are instrumental in providing high-resolution structural information about how a small molecule binds to its target protein or other macromolecules. nih.govnih.gov Such structural data is invaluable for understanding the specific molecular interactions that drive the compound's activity and for guiding the rational design of more potent derivatives.

Given that the primary target of this compound is the bacterial cell membrane, structural studies could be challenging. researchgate.net However, if specific membrane proteins are identified as binding partners through proteomic approaches, co-crystallization or other structural methods could be employed to visualize the interaction at an atomic level. nih.gov The development of co-crystals of the active pharmaceutical ingredient with a co-former can also be used to enhance physicochemical properties, although this is a distinct application from determining the structure of a compound-target complex. dntb.gov.ua

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Systematic Elucidation of Key Structural Features for Mechanistic Activity

While direct and extensive SAR studies on (-)-Bisdechlorogeodin are not widely published, valuable insights can be drawn from research on its immediate precursor, geodin (B1663089). Geodin shares the same core grisan backbone, making SAR studies on its derivatives highly relevant. mdpi.com The core structure consists of a spirocyclic system where a benzofuranone ring is fused to a cyclohexadienone ring. mdpi.comrsc.org

Influence of Specific Functional Groups on Binding Affinity and Mechanistic Efficacy

The functional groups appended to the core grisan structure of geodin analogues significantly modulate their biological activity. The parent compound, geodin, differs from this compound by the presence of two chlorine atoms on the aromatic ring (ring C). The absence of these chlorine atoms in this compound inherently alters its electronic properties and lipophilicity, which in turn affects its interaction with biological targets.

Studies on semi-synthesized derivatives of geodin have highlighted the importance of the phenolic hydroxyl group at the C-4 position. mdpi.comtandfonline.comtandfonline.com Modification of this group has been a key strategy to enhance bioactivity. mdpi.comtandfonline.com

Key findings include:

Modification of the 4-OH group: Replacing the hydrogen of the 4-OH group with various substituents can significantly improve antibacterial, antifungal, and insecticidal activities compared to the parent compound, geodin. tandfonline.comtandfonline.comresearchgate.net

Introduction of Halogenated Benzyl (B1604629) Groups: The introduction of halogenated benzyl groups, particularly fluorobenzyl, at the 4-OH position has been shown to be a key factor in increasing both insecticidal and antibacterial activities. mdpi.comnih.gov

Esterification: The formation of ester derivatives at the 4-OH position with different benzoyl substituents enhanced antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. researchgate.nettandfonline.com

Alkylation: The addition of various alkyl substituents (like ethyl, allyl, and others) to the 4-OH group was found to be important for improving cytotoxic activity. researchgate.net

| Compound | Modification at 4-OH | S. aureus | A. salmonicida |

|---|---|---|---|

| Geodin (Parent) | -OH | >20 | >20 |

| Derivative 5 | -O-(4-fluorobenzyl) | 4.93 | 2.47 |

| Derivative 12 | -O-(2,4-difluorobenzyl) | 2.35 | 1.17 |

| Derivative 13 | -O-(2,5-difluorobenzyl) | 2.34 | 1.17 |

| Derivative 16 | -O-(3-bromobenzyl) | 4.61 | 2.31 |

| Derivative 30 | -O-(2-iodobenzyl) | 1.15 | 2.31 |

| Derivative 33 | -O-(4-iodobenzyl) | 2.30 | 1.15 |

Computational Approaches to SAR Analysis

Computational methods are invaluable for analyzing SAR, offering predictive models that can guide the synthesis of new compounds. mdpi.com These approaches range from developing mathematical relationships between structure and activity to simulating the physical interactions between a molecule and its target.

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govej-chem.org These models use molecular descriptors—numerical values that quantify aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties—to predict the activity of untested compounds. mdpi.com

Data Collection: Compiling a dataset of geodin or bisdechlorogeodin (B1211156) analogues with their measured biological activities (e.g., IC50 or MIC values). mdpi.comresearchgate.netnih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue.

Model Building: Using statistical methods to build an equation that relates the descriptors to the biological activity. nih.gov

Validation: Rigorously testing the model's predictive power to ensure it is robust and not a result of chance correlation. rsc.org

Such a model could provide quantitative insights into which properties (e.g., a specific range for logP, a certain electronic character on the aromatic ring) are most conducive to the desired biological effect, thereby guiding the design of new, more potent analogues. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. rjraap.com It is used to predict the binding affinity and mode of interaction between a ligand and its target. nih.govresearchgate.net

A molecular docking study has been performed on dihydrogeodin (B1209276), a closely related analogue of bisdechlorogeodin, with the enzyme cyclophilin A as a target. nih.gov This study suggested that dihydrogeodin has significant potential as an antiviral and immunosuppressive agent based on its predicted interactions within the enzyme's active site. nih.govebi.ac.uk

Preparation: Obtaining the 3D structures of both this compound and the target protein.

Docking Simulation: Using software to place the ligand into the binding site of the protein in numerous possible orientations and conformations.

Scoring and Analysis: Evaluating each pose based on a scoring function that estimates binding affinity. The best-scoring poses are then analyzed to understand key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rjraap.com

Molecular dynamics simulations can further refine these findings by simulating the movements of the atoms in the ligand-protein complex over time, providing a more detailed picture of the stability of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Design Principles for Enhanced Biological Activity (Mechanistic) or Selectivity

Based on the available SAR data for geodin analogues, several design principles can be formulated to guide the development of new compounds with enhanced activity or selectivity. mdpi.comresearchgate.net

Focus on the 4-OH Position: This position is clearly a "hotspot" for modification. Derivatives at this site consistently show improved activity over the parent compound, geodin. mdpi.comtandfonline.comtandfonline.com Future designs should continue to explore a diverse range of substituents at this position to optimize interactions with specific targets.

Incorporate Halogenated Aromatic Rings: The introduction of benzyl groups containing halogens (F, Cl, Br, I) at the 4-OH position has proven to be a successful strategy for increasing potency. mdpi.comnih.gov This suggests that the electronic and steric properties of these groups are favorable for binding. The position and number of halogens on the benzyl ring also impact activity, indicating that fine-tuning is possible. mdpi.com

Balance Lipophilicity: The mechanism of action against bacteria involves membrane permeation, which requires a certain degree of lipophilicity. researchgate.net However, excessive lipophilicity can lead to poor solubility and non-specific toxicity. Modifications should aim to strike a balance to achieve selective membrane interaction without causing general toxicity.

Explore Ring C Substitutions: While most studies have focused on the 4-OH group, the key difference between geodin and this compound is the chlorination on ring C. Synthesizing analogues of this compound with different substituents at these positions (C-2' and C-4') could yield compounds with novel activity profiles.

Comparative Analysis of Analogues and Their Mechanistic Profiles

Comparing the activity of different analogues provides crucial clues about their mechanism of action.

Geodin vs. This compound: Geodin is the dichlorinated parent compound. rsc.org The enzyme that catalyzes the final oxidative cyclization to form the spiro-grisan structure can act on both the chlorinated precursor (to make geodin) and the non-chlorinated precursor, sulochrin (B161669) (to make this compound). beilstein-journals.orgnih.gov The presence of chlorine atoms generally increases lipophilicity and can influence electronic interactions, which likely results in different potency and selectivity profiles for geodin and this compound.

This compound vs. 2'-hydroxy bisdechlorogeodin: An analogue, 2'-hydroxy bisdechlorogeodin, has been isolated from a marine sponge-associated fungus. nih.govsemanticscholar.org This compound features an additional hydroxyl group on the cyclohexadienone ring (ring A). semanticscholar.org While this compound has shown antibacterial activity, 2'-hydroxy bisdechlorogeodin was reported to be inactive against a human leukemia cell line, whereas other related xanthones from the same fungus showed potent cytotoxicity. researchgate.netnih.govfrontiersin.org This suggests that substitution on ring A can dramatically alter the biological activity profile, potentially by changing how the molecule interacts with its target or by affecting its ability to cross cell membranes.

Geodin vs. Griseofulvin (B1672149): Although both geodin and the antifungal drug griseofulvin share the same fundamental grisan backbone, their substitution patterns are different, leading to distinct biological activities. mdpi.comcore.ac.uk A comparative SAR study showed that while some griseofulvin analogues had increased anticancer activity, their antifungal activity was often reduced, highlighting that even subtle structural changes can lead to significantly different mechanistic profiles and target preferences. core.ac.uk

| Compound Name | Key Structural Difference from this compound | Reported Biological Activity |

|---|---|---|

| Geodin | Contains two chlorine atoms on ring C | Antibacterial, PAI-1 inhibitor, cytotoxic medchemexpress.commedchemexpress.comresearchgate.net |

| Dihydrogeodin | Lacks the spiro-furanone double bond (ketone is reduced) | Potential antiviral and immunosuppressive (via docking) nih.gov |

| 2'-hydroxy bisdechlorogeodin | Additional hydroxyl group on ring A | Reported as inactive in a cytotoxicity assay nih.govsemanticscholar.org |

| Griseofulvin | Different substitution pattern on the grisan core | Antifungal core.ac.uk |

Preclinical Mechanistic Investigations and Model Systems

In Vitro Cellular Models for Mechanistic Studies

In vitro models, which involve the use of cells grown in a controlled laboratory environment, are fundamental in the initial stages of drug discovery and mechanistic studies. emulatebio.com These systems allow for the detailed examination of a compound's effects at a cellular and molecular level.

Bacterial Cell Line Studies

Research has demonstrated the antibacterial properties of bisdechlorogeodin (B1211156) against specific plant pathogens.

A study focusing on the control of citrus canker, caused by the bacterium Xanthomonas citri, identified bisdechlorogeodin as the main active compound in a bioactive fraction from the fungus Pseudogymnoascus sp. LAMAI 2784. researchgate.netdntb.gov.ua In vitro experiments revealed that bisdechlorogeodin inhibited the growth of X. citri with an IC90 (the concentration required to inhibit 90% of bacterial growth) of approximately 156 µg/mL. researchgate.netdntb.gov.ua The primary mechanism of action was determined to be the targeting of the bacterial cell membrane, with evidence showing that the compound caused permeation in 80% of X. citri cells. researchgate.netdntb.gov.ua

Another study reported that geomycin C/bisdechlorogeodin exhibited antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ikm.org.my

Table 1: In Vitro Antibacterial Activity of Bisdechlorogeodin

| Bacterial Strain | Activity | Concentration | Mechanism of Action |

|---|---|---|---|

| Xanthomonas citri | Growth Inhibition (IC90) | ≈ 156 µg/mL | Cell membrane permeation |

| Staphylococcus aureus | Antimicrobial Activity | Not Specified | Not Specified |

Eukaryotic Cell Line Models (Non-Clinical)

The effects of bisdechlorogeodin have also been investigated in various non-clinical eukaryotic cell line models, primarily to assess its antifungal and cytotoxic activities.

In one study, bisdechlorogeodin was isolated from the fungus Oidiodendron cf. truncatum UAMH 9473. pharm.or.jp However, when tested for antifungal activity against several pathogenic yeast strains, including Candida albicans, it did not show any activity at concentrations up to 64 µg/mL. pharm.or.jp

Conversely, research on fungal endophytes from milk thistle (Silybum marianum) identified bisdechlorogeodin as one of the isolated secondary metabolites. tandfonline.com When tested for cytotoxic activity against the human prostate carcinoma (PC-3) cell line, bisdechlorogeodin exhibited moderate to strong cytotoxicity. tandfonline.com

Table 2: In Vitro Activity of Bisdechlorogeodin in Eukaryotic Cell Lines

| Cell Line | Organism | Cell Type | Activity |

|---|---|---|---|

| Candida albicans | Yeast | Fungal | No Antifungal Activity (up to 64 µg/mL) |

Ex Vivo Tissue Explant Models for Mechanistic Studies

Currently, there is no publicly available research that has utilized ex vivo tissue explant models to investigate the mechanistic properties of (-)-Bisdechlorogeodin. Ex vivo models, which involve the culture of intact tissue outside the living organism, are valuable for studying cellular responses within the context of their natural three-dimensional environment. nih.govnih.gov

Investigation in Non-Mammalian Organismal Models for Pathway Conservation (e.g., Plant Pathogen Models)

The investigation of this compound in non-mammalian organismal models has primarily focused on its potential application in agriculture as a biocontrol agent against plant pathogens.

In greenhouse assays, a crude extract containing bisdechlorogeodin from the fungus Pseudogymnoascus sp. LAMAI 2784 was shown to significantly reduce bacterial infection on citrus leaves caused by Xanthomonas citri. researchgate.netdntb.gov.ua The treatment reduced the number of lesions from 1.55 lesions/cm² on untreated plants to 0.04 lesions/cm². researchgate.netdntb.gov.ua This study highlights the potential of bisdechlorogeodin for the control of citrus canker. researchgate.netdntb.gov.ua The use of such biocontrol agents is being explored as an alternative to conventional chemical treatments like copper compounds, which can have negative environmental impacts. mdpi.commdpi.com

Table 3: Efficacy of Bisdechlorogeodin-Containing Extract in a Plant Pathogen Model

| Plant Pathogen Model | Pathogen | Treatment | Result |

|---|

Future Research Trajectories and Conceptual Applications

Exploration of Undiscovered Biological Activities and Therapeutic Potential (Preclinical, Mechanistic Focus)

(-)-Bisdechlorogeodin, a fungal metabolite, is part of a larger family of natural products that are increasingly being investigated for their therapeutic potential. researchgate.net While research on this specific compound is still emerging, the broader class of fungal secondary metabolites is known for a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. researchgate.netscience.gov Future preclinical research will likely focus on delineating the specific mechanisms of action of this compound and identifying its primary cellular targets. For instance, studies on related fungal pigments have shown that their biological activity can stem from their ability to permeate cellular membranes, suggesting a potential mechanism of action for this compound that warrants further investigation. researchgate.net

The exploration of extremophilic fungi, which thrive in harsh environments, is a particularly promising avenue for discovering novel bioactive compounds like this compound. researchgate.netmdpi.com These organisms have evolved unique metabolic pathways to produce compounds with potent biological activities as a survival mechanism. mdpi.com Initial screenings of fungal metabolites have already identified compounds with potential therapeutic uses, such as gliotoxin, which has been shown to reverse HIV-1 latency. biorxiv.org This highlights the untapped potential of fungal metabolites in drug discovery. A crucial aspect of future research will be to move beyond initial screenings to in-depth mechanistic studies to understand how these compounds interact with biological systems at a molecular level.

Table 1: Known Biological Activities of Related Fungal Metabolites

| Compound Class | Example | Reported Biological Activity | Potential Therapeutic Area |

| Epipolythiodioxopiperazines | Gliotoxin | Reverses HIV-1 latency by disrupting 7SK snRNP | HIV/AIDS |

| Macrolides | Erythromycin | Protein synthesis inhibition in bacteria | Antibacterial |

| Glycopeptides | Vancomycin | Disrupts bacterial cell wall synthesis | Antibacterial |

| Fungal Pigments | Not specified | Permeates bacterial cell membranes | Antibacterial |

A molecular probe is a chemical compound used to study biological systems. nih.gov For a compound to be considered a good molecular probe, it should exhibit high affinity and selectivity for its target. nih.gov While the specific targets of this compound are not yet fully elucidated, its potential as a molecular probe lies in its ability to interact with and modulate cellular pathways. Future research could focus on identifying the specific proteins or nucleic acids that this compound binds to, thereby using it as a tool to investigate the function of these macromolecules in cellular processes. pnnl.gov

The development of genetically encoded biosensors and perturbation tools has revolutionized the study of signaling networks within living cells. nih.gov this compound, once its target is identified, could be used in conjunction with these technologies to provide new insights into the organization and regulation of signaling pathways. For example, if it is found to inhibit a specific kinase, it could be used to study the role of that kinase in a particular signaling cascade. nih.govrsc.org The use of such small molecule probes is essential for understanding the complex and dynamic nature of cellular signaling. nih.gov

A lead compound is a chemical compound that shows promising biological activity and serves as a starting point for the development of a new drug. wikipedia.org Natural products have historically been a rich source of lead compounds for drug discovery. kib.ac.cnscirp.org this compound, with its unique chemical structure, represents a potential lead for the development of new therapeutic agents. ijpsjournal.com

The process of lead optimization involves modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov Structural simplification is a common strategy in lead optimization, where unnecessary parts of a complex molecule are removed to improve its drug-like properties. nih.gov The complex structure of many natural products can be a challenge for large-scale synthesis, making simplification a key step in their development as drugs. ijpsjournal.com Once a lead compound is optimized, it can be proposed for drug development, with a "backup" compound often designated as well. scirp.org

Potential as Molecular Probes for Biological Pathways

Advancements in Biosynthetic Engineering and Chemoenzymatic Synthesis

The production of complex natural products like this compound in large quantities can be a significant challenge. ijpsjournal.com Biosynthetic engineering and chemoenzymatic synthesis offer promising solutions to this problem. beilstein-journals.orgmdpi.com Biosynthetic engineering involves manipulating the genetic pathways of microorganisms to increase the production of a desired compound or to create novel analogs. nih.govnih.gov This can involve activating silent biosynthetic gene clusters or introducing new genes into a host organism. nih.gov

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. beilstein-journals.orgmdpi.com This approach can be used to create complex molecules that are difficult to produce by either method alone. beilstein-journals.orgnih.gov For example, enzymes can be used to perform highly regio- and stereoselective reactions that are challenging to achieve with traditional chemistry. beilstein-journals.org Recent advances in this field include the use of enzyme cascades in a single vessel to synthesize complex molecules, and the immobilization of enzymes to simplify downstream processing. worktribe.com These techniques could be applied to the synthesis of this compound and its derivatives, facilitating their further study and development. mdpi.com

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology are emerging fields that aim to understand the complex interactions between drugs, genes, proteins, and diseases. nih.govnumberanalytics.com Instead of the traditional "one target, one drug" approach, network pharmacology recognizes that drugs often have multiple targets and that diseases are caused by perturbations in complex biological networks. numberanalytics.commedwinpublishers.com This approach is particularly well-suited for the study of natural products, which often exhibit pleiotropic effects. medwinpublishers.com

By integrating data from genomics, proteomics, and metabolomics, network pharmacology can be used to construct interaction networks that visualize the relationships between a compound like this compound and its potential targets. researchgate.netbioinformation.net This can help to identify key nodes in the network that are critical for the compound's biological activity and to predict its therapeutic effects. bioinformation.net This in-silico approach can accelerate drug discovery by prioritizing compounds for further experimental validation and by providing a deeper understanding of their mechanisms of action. medwinpublishers.com The Reactome pathway database is a valuable tool in this regard, providing a curated and peer-reviewed resource for exploring biological pathways. reactome.org

Challenges and Opportunities in Natural Product Research from a Mechanistic Perspective

Despite their proven track record in drug discovery, natural products present several challenges. ucl.ac.uk These include the complexity of their chemical structures, which can make synthesis and modification difficult, and the often-low yields from their natural sources. ijpsjournal.com Identifying the molecular mechanism of action of a natural product can also be a time-consuming process. ucl.ac.uk Furthermore, there are challenges related to the sustainable sourcing of natural products and intellectual property rights. ucl.ac.uk

However, recent technological advancements are helping to overcome these hurdles and are revitalizing interest in natural product research. ucl.ac.uk Advances in analytical techniques, genome mining, and synthetic biology are making it easier to discover, produce, and engineer novel bioactive compounds. nih.govnih.govucl.ac.uk The integration of natural products with modern drug delivery systems and their use in combination with other drugs also offer exciting new therapeutic strategies. ijpsjournal.com The vast and underexplored chemical diversity of natural products, particularly from sources like extremophilic fungi, continues to present significant opportunities for the discovery of new medicines to address unmet medical needs, including the growing problem of antimicrobial resistance. mdpi.comijpsjournal.com

常见问题

Q. How should researchers address gaps in this compound’s pharmacokinetic data during experimental design?

- Methodological Answer : Integrate ADME (absorption, distribution, metabolism, excretion) profiling early. Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability. Apply allometric scaling from rodent data to estimate human doses. Publish negative results to mitigate publication bias .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical sourcing and compliance in fungal strain collection for this compound studies?

Q. How can researchers enhance reproducibility in this compound bioactivity assays?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/MS spectra in repositories like Zenodo. Use QC reference standards (e.g., USP guidelines) and detail instrument parameters (e.g., HPLC column lot numbers). Participate in inter-laboratory validation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。